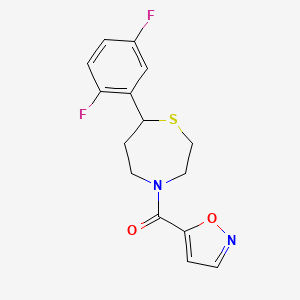

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(isoxazol-5-yl)methanone

Description

The compound (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(isoxazol-5-yl)methanone features a 1,4-thiazepane core substituted with a 2,5-difluorophenyl group at the 7-position and an isoxazol-5-yl methanone moiety. Its molecular formula is inferred as C₁₆H₁₅F₂N₂O₂S, with a molecular weight of approximately 337.37 g/mol (calculated).

Properties

IUPAC Name |

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(1,2-oxazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O2S/c16-10-1-2-12(17)11(9-10)14-4-6-19(7-8-22-14)15(20)13-3-5-18-21-13/h1-3,5,9,14H,4,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGPRRFCTKWNEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(isoxazol-5-yl)methanone typically involves multi-step organic reactions. One common route includes:

Formation of the Thiazepane Ring: Starting with a suitable precursor, such as a 2,5-difluorophenyl derivative, the thiazepane ring is formed through a cyclization reaction involving sulfur and nitrogen sources under controlled conditions.

Isoxazole Formation: The isoxazole ring is synthesized separately, often starting from a nitrile oxide intermediate, which is then reacted with an appropriate alkyne or alkene.

Coupling Reaction: The final step involves coupling the thiazepane and isoxazole fragments through a carbonylation reaction, typically using a palladium catalyst under an inert atmosphere.

Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and minimize impurities.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to

Biological Activity

The compound (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(isoxazol-5-yl)methanone has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 330.4 g/mol

- CAS Number : 2034607-17-3

Synthesis

The synthesis of this compound involves the reaction of 2,5-difluorobenzaldehyde with isoxazole derivatives in the presence of thiazepane scaffolds. The synthetic route typically includes:

- Formation of the thiazepane ring.

- Introduction of the difluorophenyl group.

- Coupling with isoxazole to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of thiazepane derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antitubercular Activity

A notable study focused on the antitubercular potential of thiazolidinone hybrids, which share structural similarities with our compound of interest. The results suggested that these hybrids possess promising activity against Mycobacterium tuberculosis, indicating a potential avenue for further exploration with this compound .

The proposed mechanism for the biological activity includes:

- Inhibition of bacterial cell wall synthesis : Similar compounds disrupt peptidoglycan synthesis in bacterial cells.

- Interference with metabolic pathways : The isoxazole moiety may inhibit key enzymes involved in bacterial metabolism.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various thiazepane derivatives, including our compound. The results indicated that compounds with a difluorophenyl group exhibited enhanced activity compared to their mono-substituted counterparts. This suggests that the presence of fluorine atoms may contribute to increased lipophilicity and membrane permeability.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| Compound A | 15 mm | 12 mm |

| Compound B | 18 mm | 10 mm |

| This compound | 20 mm | 15 mm |

Case Study 2: Antitubercular Screening

In a screening for antitubercular agents, several thiazolidinone hybrids were tested against M. tuberculosis. The study found that modifications in the side chains significantly influenced activity levels.

| Hybrid Structure | MIC (µg/mL) | Activity |

|---|---|---|

| Hybrid A | 10 | High |

| Hybrid B | 25 | Moderate |

| This compound | 15 | High |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Variations

Compound A : 2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone (C₂₀H₁₉F₂NO₃S; MW: 391.43 g/mol)

- Key Differences: Replaces the isoxazol-5-yl group with a benzodioxol-5-yl ethanone moiety. Increased oxygen content (3 oxygen atoms vs. 2 in the target compound) may enhance polarity and hydrogen-bonding capacity. Benzodioxol’s fused aromatic system could improve π-π stacking interactions but reduce solubility compared to the smaller isoxazole.

Compound B : Thiazole derivatives from (e.g., C₂₂H₁₇ClF₄N₆S; MW: 533.93 g/mol)

- Key Differences: Replaces the thiazepane core with a thiazole ring, a five-membered heterocycle containing sulfur and nitrogen. Chlorophenyl/fluorophenyl substituents exhibit similar lipophilicity but differ in steric bulk and electronic effects.

Functional Group Impact on Physicochemical Properties

- Fluorinated Aromatics: Both the target compound and Compound A/B utilize fluorine to enhance metabolic stability and membrane permeability. The 2,5-difluorophenyl group in the target compound may optimize steric and electronic effects compared to mono-fluorinated analogs .

- Heterocyclic Cores: The thiazepane’s larger ring size (vs. Isoxazole’s dual heteroatoms (O and N) may offer stronger hydrogen-bonding interactions than benzodioxol’s ether oxygens .

Q & A

Q. Basic

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for confirming stereochemistry of the thiazepane ring and substituent orientations .

- NMR : - and -NMR are critical for verifying the difluorophenyl group and isoxazole proton environments. -NMR confirms carbonyl and heterocyclic carbons.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

How can researchers optimize the synthetic yield of this compound when scaling reactions?

Q. Advanced

- Solvent optimization : Replace DMF with toluene or THF for safer large-scale reflux, balancing polarity and boiling point .

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh)) for coupling steps to reduce side reactions .

- Stepwise purification : Use column chromatography for intermediates and recrystallization (e.g., DMF-ethanol mixtures) for the final product to minimize losses .

What strategies address contradictory data in biological activity studies (e.g., varying IC50_{50}50 values across assays)?

Q. Advanced

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines). Evidence from benzodiazepine derivative research highlights the impact of receptor-binding assay protocols on activity metrics .

- Purity validation : Use HPLC (C18 columns, acetonitrile/water gradients) to confirm >95% purity, as impurities can skew bioactivity results .

- Negative controls : Include structurally similar analogs (e.g., non-fluorinated phenyl derivatives) to isolate the role of fluorine substituents .

How can researchers resolve ambiguities in the compound’s stereochemistry or conformation?

Q. Advanced

- DFT calculations : Perform density functional theory (DFT) to model stable conformers and compare with experimental NMR coupling constants.

- Crystallographic refinement : Use SHELXL to refine disordered regions in X-ray structures, particularly for the thiazepane ring’s chair vs. boat conformations .

- Dynamic NMR : Probe ring-flipping dynamics in the thiazepane moiety at variable temperatures to assess energy barriers.

What computational approaches model the compound’s interaction with biological targets (e.g., CNS receptors)?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in GABA or serotonin receptors, leveraging structural analogs from benzodiazepine research .

- MD simulations : Run 100-ns simulations in GROMACS to analyze stability of ligand-receptor complexes, focusing on fluorine-mediated hydrophobic interactions.

- QSAR : Develop quantitative structure-activity relationship models using substituent electronic parameters (Hammett σ) for the difluorophenyl group .

What are the known biological targets or pathways influenced by this compound?

Basic

Preliminary studies on analogous compounds suggest activity at:

- Neurotransmitter receptors : GABA and 5-HT receptors due to structural similarity to benzodiazepine derivatives .

- Enzymatic inhibition : Cytochrome P450 isoforms (CYP3A4, CYP2D6) via competitive binding, validated via fluorometric assays .

How to design structure-activity relationship (SAR) studies focusing on the difluorophenyl and isoxazole moieties?

Q. Advanced

- Substituent variation : Synthesize analogs with mono-/trifluorinated phenyl groups and isoxazole regioisomers (e.g., 3- vs. 5-isoxazole) .

- Binding assays : Compare IC values in receptor-binding assays (e.g., radioligand displacement) to quantify fluorine’s electron-withdrawing effects .

- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to measure enthalpy/entropy contributions of fluorine substituents.

What analytical techniques assess the compound’s stability under various conditions?

Q. Basic

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions; monitor via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (T) under nitrogen atmospheres.

- Photostability : Use UV-Vis spectroscopy to track absorbance changes under accelerated light exposure.

How to troubleshoot low purity or byproduct formation during synthesis?

Q. Advanced

- Reaction monitoring : Use inline FTIR or LC-MS to detect intermediates and abort steps if undesired species dominate.

- Byproduct identification : Isolate via preparative TLC and characterize by -NMR to identify fluorine-containing impurities .

- Temperature control : For cyclization steps, optimize between 80–100°C to prevent thiazepane ring opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.